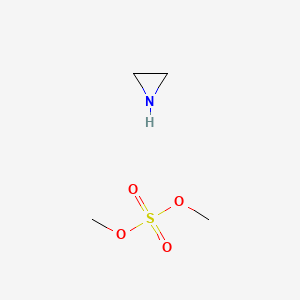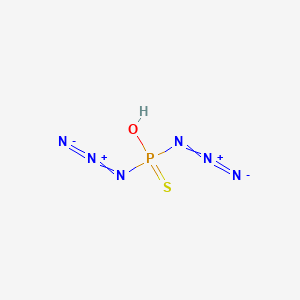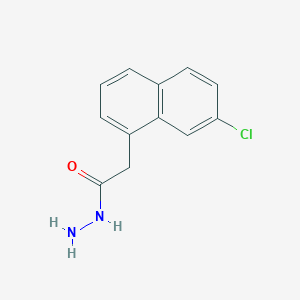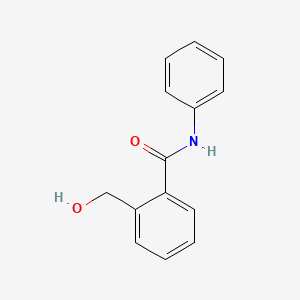![molecular formula C13H13NO5S B14689550 4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid CAS No. 27327-65-7](/img/structure/B14689550.png)
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid is an organic compound belonging to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, an amino group substituted with a 2-oxopropyl group, and a sulfonic acid group attached to a naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid typically involves the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Sulfonation: The aminonaphthalene is sulfonated to introduce the sulfonic acid group.
Substitution: The amino group is then substituted with a 2-oxopropyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled heating to specific temperatures to facilitate the reactions.
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Multiple purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenesulfonic acid derivatives.
Substitution: Formation of various substituted naphthalenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- Naphthalene-2-sulfonic acid
Uniqueness
4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthalenesulfonic acids. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
27327-65-7 |
|---|---|
Molekularformel |
C13H13NO5S |
Molekulargewicht |
295.31 g/mol |
IUPAC-Name |
4-hydroxy-7-(2-oxopropylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C13H13NO5S/c1-8(15)7-14-10-2-3-12-9(4-10)5-11(6-13(12)16)20(17,18)19/h2-6,14,16H,7H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
SMQNEZBKNFVUIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


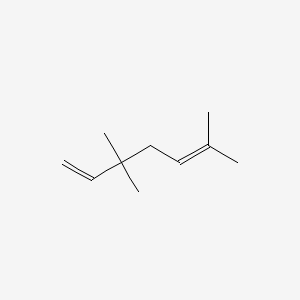
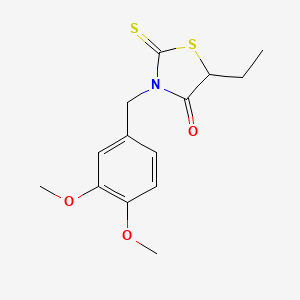

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
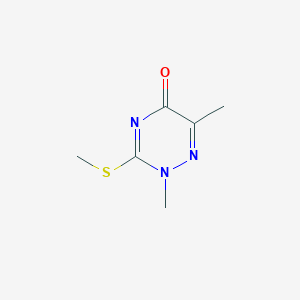
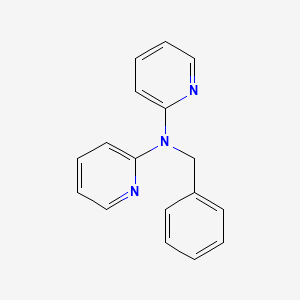

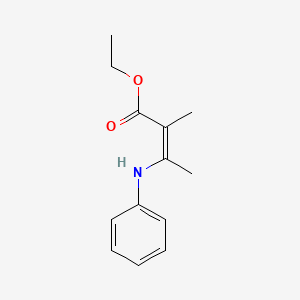
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
